molecular formula C8H14ClNO2 B13913530 Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

Cat. No.: B13913530
M. Wt: 191.65 g/mol
InChI Key: MKSITYOYROGDRD-RVFBJDCBSA-N
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Description

Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a compound of significant interest in the field of organic chemistry. It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. This compound is primarily used in research settings, particularly in the study of proteomics and medicinal chemistry .

Preparation Methods

The synthesis of Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline

Chemical Reactions Analysis

Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride involves its interaction with specific molecular targets.

Comparison with Similar Compounds

Similar compounds include:

Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride stands out due to its unique structure and the specific research applications it supports.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-8-3-5(7(10)11-2)9-6(8)4-8;/h5-6,9H,3-4H2,1-2H3;1H/t5-,6-,8+;/m0./s1

InChI Key

MKSITYOYROGDRD-RVFBJDCBSA-N

Isomeric SMILES

C[C@]12C[C@H](N[C@H]1C2)C(=O)OC.Cl

Canonical SMILES

CC12CC(NC1C2)C(=O)OC.Cl

Origin of Product

United States

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